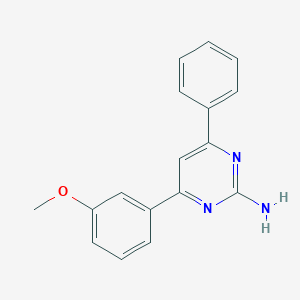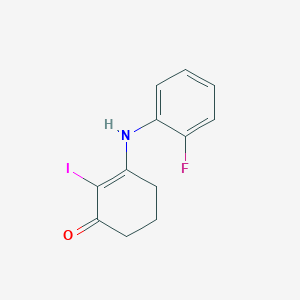![molecular formula C20H17N3O2 B6343875 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine CAS No. 1609577-07-2](/img/structure/B6343875.png)
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine (abbreviated as 4,6-DMPMPFP) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. 4,6-DMPMPFP is a heterocyclic compound consisting of a five-membered pyrimidine ring linked to a four-membered furopyridine ring. This compound has a wide range of physicochemical properties, such as high solubility in water, good stability in acidic and neutral media, and low volatility.
作用機序
The mechanism of action of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and triggers a cascade of biochemical reactions that lead to the desired effect. For example, 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antifungal activity. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The advantages of using 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine in laboratory experiments include its high solubility in water, good stability in acidic and neutral media, and low volatility. However, the compound is not easily synthesized and is expensive to purchase, which can be a limitation for laboratory experiments.
将来の方向性
Future research on 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry and drug discovery. Additionally, further studies should be conducted to examine the compound’s effects on other biochemical and physiological processes. It would also be beneficial to explore the possibility of synthesizing the compound more efficiently and cost-effectively. Finally, further research should be conducted to evaluate the safety and efficacy of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine for potential therapeutic applications.
合成法
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine can be synthesized by a variety of methods. The most common method of synthesis is the condensation reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol in the presence of an acid catalyst. This reaction produces 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine in high yields. Other methods of synthesis include the reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol with a base catalyst, and the reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol with a Grignard reagent.
科学的研究の応用
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. This compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,3-f]pyrimidines, and pyrrolo[2,3-d]pyridines. 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has also been used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
特性
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]furo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12-10-15(25-20-17-7-9-24-18(17)6-8-21-20)4-5-16(12)19-13(2)22-11-23-14(19)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNZPAEDFNJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

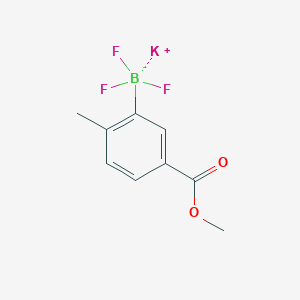


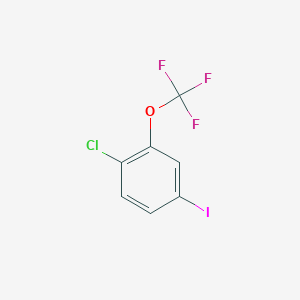


![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)
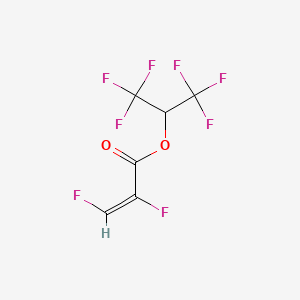

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
